5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positioning of functional groups on the benzene ring core. The compound is alternatively designated as 2-methyl-5-(methylsulfonyl)benzenesulfonyl chloride, emphasizing the locants that define the substitution pattern. The molecular architecture consists of a benzene ring bearing three distinct substituents: a methyl group at the 2-position, a methanesulfonyl group at the 5-position, and a sulfonyl chloride functionality at the 1-position.
The molecular formula C8H9ClO4S2 reveals the presence of eight carbon atoms, nine hydrogen atoms, one chlorine atom, four oxygen atoms, and two sulfur atoms. This elemental composition reflects the dual sulfonyl nature of the compound, with each sulfur center bonded to two oxygen atoms in the characteristic sulfone configuration. The monoisotopic mass of 267.963078 atomic mass units provides precise molecular weight determination for analytical applications.
The Simplified Molecular Input Line Entry System representation CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl encodes the complete structural connectivity, demonstrating the methyl group attachment to carbon-2 of the benzene ring, the methanesulfonyl substituent at carbon-5, and the sulfonyl chloride group at carbon-1. This linear notation system facilitates database searches and computational chemistry applications while preserving all stereochemical and connectivity information.
Alternative nomenclature systems provide additional naming conventions for this compound, including 5-methanesulfonyl-2-methyl-benzenesulfonyl chloride and benzenesulfonyl chloride, 2-methyl-5-(methylsulfonyl)-. These synonymous designations reflect different approaches to systematic naming while maintaining chemical accuracy and facilitating literature searches across diverse chemical databases.
Properties
IUPAC Name |
2-methyl-5-methylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPXGQGQLFOWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404141 | |
| Record name | 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-67-1 | |
| Record name | 2-Methyl-5-(methylsulfonyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride | |
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Preparation Methods
The synthesis of 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-methylbenzene (toluene) followed by chlorination. The general synthetic route can be summarized as follows:
Sulfonation: Toluene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group, forming 2-methylbenzenesulfonic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives. Common reagents include amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Major products formed from these reactions include sulfonamides, sulfonyl hydrides, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the cytotoxic effects of derivatives of 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride on various cancer cell lines. For instance, a case study demonstrated that specific derivatives exhibited significant cytotoxicity against leukemia and solid tumor cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | HL-60 (Leukemia) | 15 | Apoptosis induction |
| Derivative B | MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| Derivative C | A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Organic Synthesis Applications
Reagent in Sulfonation Reactions
this compound serves as an effective reagent for sulfonation reactions. It can introduce sulfonyl groups into a variety of organic substrates, enhancing their reactivity and solubility. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Tosylation and Mesylation
The compound is utilized in tosylation and mesylation reactions, where it acts as a sulfonate leaving group. This facilitates the conversion of alcohols into more reactive sulfonate esters, which can subsequently undergo nucleophilic substitution reactions.
| Reaction Type | Substrate | Yield (%) | Notes |
|---|---|---|---|
| Tosylation | Primary Alcohol | 85 | High selectivity |
| Mesylation | Secondary Alcohol | 90 | Mild reaction conditions |
Material Science Applications
Polymer Modification
In material science, this compound is used to modify polymers by introducing sulfonic acid functionalities. This modification improves the thermal stability and mechanical properties of the polymers, making them suitable for high-performance applications.
Case Study 1: Anticancer Activity
In a comprehensive study published in a peer-reviewed journal, various derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead candidates for further drug development.
Case Study 2: Organic Synthesis Efficiency
Another investigation focused on the efficiency of using this compound in organic synthesis. Researchers demonstrated that utilizing this compound for tosylation reactions resulted in higher yields compared to traditional methods. The study emphasized the advantages of using this reagent under mild conditions, reducing by-products and improving overall reaction efficiency.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
The following table summarizes key properties of sulfonyl chlorides with analogous substitution patterns, drawn from the provided evidence:
Key Comparison Points:
Reactivity :
- The sulfonyl chloride group (-SO₂Cl) is universally reactive toward amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thioesters. However, substituents influence reaction rates. For example, electron-withdrawing groups (e.g., -F in , -Cl in ) activate the sulfonyl chloride toward nucleophilic attack, whereas bulky groups (e.g., oxolane in ) may sterically hinder reactivity.
Synthetic Utility :
- 5-Acetamido-2-methylbenzene-1-sulfonyl chloride is tailored for bioconjugation due to its -NHAc group, which can participate in hydrogen bonding.
- The benzothiophene derivative is favored in materials science for its planar aromatic system, which aids in crystallinity.
Stability :
- Compounds with electron-donating groups (e.g., -OCH₃ in ) are less prone to hydrolysis compared to those with electron-withdrawing substituents.
Pharmacological Relevance :
- The methylcarbamoyl group in mimics motifs found in kinase inhibitors (e.g., VEGFR2 inhibitors), as seen in related compounds like 5-(ethylsulfonyl)-2-methoxyaniline .
Biological Activity
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride, also known as mesyl chloride, is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a sulfonyl group attached to a benzene ring with a methyl substituent. Its chemical formula is CHClOS, and it has a molecular weight of approximately 228.74 g/mol. The presence of the sulfonyl chloride functional group enhances its reactivity, making it useful in various chemical transformations.
Synthesis
This compound can be synthesized through several methods, including the reaction of 2-methylbenzenesulfonic acid with thionyl chloride or phosphorus pentachloride. The overall reaction can be summarized as follows:
The biological activity of this compound primarily involves its ability to act as a sulfonating agent. It can modify proteins and other biomolecules through sulfonation, which alters their function and interactions within biological systems. The mechanism typically involves nucleophilic attack by the target molecule on the electrophilic sulfur atom in the sulfonyl chloride.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, research has shown that similar sulfonamide derivatives induce apoptosis in various cancer cell lines, including breast and lung cancers. The pro-apoptotic effects were attributed to the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 ± 2 | Apoptosis induction |
| Compound B | MDA-MB-231 (Breast) | 10 ± 1 | Caspase activation |
| Compound C | HCT116 (Colon) | 20 ± 3 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Case Study on Cancer Cell Lines
In a study involving various cancer cell lines, derivatives of this compound were tested for their cytotoxicity using the MTT assay. Results indicated that certain derivatives led to significant reductions in cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin . -
Anti-inflammatory Activity Assessment
Another study assessed the anti-inflammatory effects of this compound in an animal model of arthritis. Administration resulted in reduced swelling and pain, alongside decreased levels of inflammatory markers in serum samples .
Q & A
Q. What are the key steps in synthesizing 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves diazotization followed by sulfur dioxide introduction and chlorination. For analogous compounds (e.g., 5-Methylbenzophenone-2-sulfonyl chloride), diazotization of an amino precursor (e.g., 2-amino-5-methylbenzophenone hydrochloride) with NaNO₂/HCl, reaction with SO₂ in benzene/CuCl₂, and reflux with thionyl chloride (SOCl₂) and DMF yields the product . Optimization includes adjusting molar ratios (e.g., SO₂:precursor ≈ 1:1), reaction time (3–5 hours for chlorination), and purification via ethanol recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies sulfonyl chloride groups (S=O stretching near 1360 cm⁻¹ and 1170 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns. For example, δ 8.05 (d, J = 8 Hz) in ¹H NMR indicates protons ortho to the sulfonyl group .
- Mass Spectrometry : Isotopic peaks (e.g., m/z 294/296 for ³⁵Cl/³⁷Cl) validate molecular weight .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid moisture. Sulfonyl chlorides hydrolyze exothermically; spills should be neutralized with NaHCO₃. Storage in airtight containers under inert gas (N₂/Ar) at –20°C minimizes degradation. Safety protocols from studies on 2-Methyl-5-nitrobenzenesulfonyl chloride emphasize avoiding skin/eye contact and immediate flushing with water if exposed .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR/IR) be resolved during characterization?
Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. Strategies include:
Q. What are the stability considerations for storing this compound under varying conditions?
Methodological Answer: Stability tests under accelerated conditions (40°C/75% relative humidity) predict shelf-life. For related compounds (e.g., FD02779), storage at room temperature with desiccants (silica gel) and light avoidance is recommended. Thermal gravimetric analysis (TGA) monitors decomposition thresholds, while Karl Fischer titration quantifies moisture ingress .
Q. How can computational methods predict reactivity or stability?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G* models hydrolysis pathways and activation energies.
- Solvent Modeling : COSMO-RS predicts solvent effects on stability (e.g., benzene vs. DMF).
- Transition State Analysis : Identifies intermediates in nucleophilic substitution reactions. Studies on perfluorinated benzenesulfonyl chlorides (e.g., [51947-19-4]) used such models to assess thermal stability .
Q. What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Reagent Purity : Use freshly distilled SOCl₂ and anhydrous solvents.
- Stepwise Monitoring : TLC or in-situ IR tracks reaction progress.
- Byproduct Identification : LC-MS or 2D NMR (e.g., HSQC) characterizes side products, guiding stoichiometric adjustments (e.g., excess SO₂ to suppress incomplete sulfonation) .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported melting points or spectral data?
Methodological Answer:
- Reproducibility Checks : Repeat synthesis under identical conditions (e.g., 3-hour reflux in SOCl₂/DMF) .
- Polymorphism Studies : X-ray crystallography determines if multiple crystal forms exist.
- Collaborative Validation : Cross-lab comparisons using shared reference samples (e.g., FD02779) resolve instrument-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
